N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide is a complex organic compound characterized by the presence of chlorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenyl group: This step involves the chlorination of benzene derivatives under controlled conditions.
Introduction of the sulfonyl group: This is achieved through sulfonation reactions, where sulfonyl chloride reacts with the chlorophenyl derivative.
Attachment of the glycinamide moiety: This step involves the reaction of the sulfonyl-chlorophenyl intermediate with glycinamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide: Similar in structure but may differ in the position or type of substituents.
This compound: Another related compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of chlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-3-10-21-18(23)13-22(16-5-2-4-15(20)12-16)27(24,25)17-8-6-14(19)7-9-17/h2,4-9,12H,3,10-11,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQJVWLADYVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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